molecular formula C5H5NOS B072027 Pyrithione CAS No. 1121-30-8

Pyrithione

Cat. No. B072027
CAS RN: 1121-30-8
M. Wt: 127.17 g/mol
InChI Key: YBBJKCMMCRQZMA-UHFFFAOYSA-N
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Description

Pyrithione is an organosulfur compound with the molecular formula C5H5NOS. It is used to help control the symptoms of dandruff and seborrheic dermatitis of the scalp . It exists as a pair of tautomers, the major form being the thione 1-hydroxy-2 (1H)-pyridinethione and the minor form being the thiol 2-mercaptopyridine N-oxide .


Synthesis Analysis

Pyrithione is usually prepared from either 2-bromopyridine, 2-chloropyridine, or 2-chloropyridine N-oxide, and is commercially available as both the neutral compound and its sodium salt . A series of mononuclear first-row transition metal pyrithione M (pyr) n complexes (M = Ni (II), Mn (II), n = 2; M = Co (III), Fe (III), n = 3) have been prepared from the reaction of the corresponding metal salt with the sodium salt of pyrithione .


Molecular Structure Analysis

Zinc pyrithione has a dimeric structure in the solid state and after dissolution into the bioactive form . The coordination complex of pyrithione zinc dissociates, and pyrithione ligand .


Chemical Reactions Analysis

Pyrithione metal complexes have been shown to behave as proton reduction electrocatalysts albeit with varying efficiencies in the presence of acetic acid as the proton source in acetonitrile . Selective photochemical oxidation of styrene was performed in an active acetonitrile medium, using H2O2 with or without ultraviolet (UV) light radiation .


Physical And Chemical Properties Analysis

Pyrithione has a molecular weight of 127.17 g/mol . It is a solid coordination complex of zinc with a molecular weight = 317.7 g/mol and logP = 0.88 .

Scientific Research Applications

Antimicrobial Activities

Pyrithione (2-mercaptopyridine-N-oxide) is a metal binding modified pyridine with significant antimicrobial activities . It has been used as an antibacterial agent for over 60 years . The antibacterial activity of Pyrithione has been studied extensively, particularly in Escherichia coli .

Dermatological Applications

The formulation of zinc-pyrithione is commonly used in the topical treatment of certain dermatological conditions . It is widely used in dandruff shampoos for treating dandruff and seborrhoeic dermatitis .

Membrane Transport Processes

Pyrithione acts as a proton conductor and inhibits the membrane transport processes in fungi . However, it was found that fungi can detoxify this agent at low concentration .

Cellular Uptake Mechanisms

The characterisation of the cellular uptake of pyrithione has been a subject of research . An unsubstantiated assumption has persisted that pyrithione and/or its metal complexes undergo a passive diffusion through cell membranes .

Role of Membrane Transporters

Specific membrane transporters, FepC and MetQ, seemed involved in the uptake of pyrithione and its cognate metal complexes with copper, iron, and zinc . The phenotypes displayed by CopA and ZntA knockouts suggested that these two metal effluxers drive the extrusion from the bacterial cell of potentially toxic levels of copper, and perhaps zinc, which hyperaccumulate as a function of pyrithione .

Antimicrobial Resistance

Understanding the basis of antimicrobial resistance is key to overcoming it . The study of Pyrithione contributes to this understanding, particularly in the context of its antimicrobial activities .

Safety And Hazards

The safety data sheet for Zinc Pyrithione indicates that it is used as a laboratory chemical and for the synthesis of substances .

Future Directions

Future research is expected to yield further advances in ZnPT formulations for SD and also include re-purposing towards a range of other dermatologic applications, which is likely to have significant clinical impact .

properties

IUPAC Name

1-hydroxypyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
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Related CAS

15922-78-8 (hydrochloride salt)
Record name Pyrithione
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DSSTOX Substance ID

DTXSID4048010, DTXSID00149908
Record name 2-Mercaptopyridine monoxide
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Molecular Weight

127.17 g/mol
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Solubility

Soluble in cold water (Zinc salt)
Record name Pyrithione
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Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.
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Product Name

Pyrithione

CAS RN

1121-30-8, 1121-31-9
Record name Pyrithione
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Record name 1-hydroxyl-1H-pyridine-2-thione
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Record name PYRITHIONE
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Synthesis routes and methods

Procedure details

Preparation of Comparative Example 2a (chitosan-pyrithione complex): a chitosan slurry was prepared by stirring 1 g VNS-461 into 50 g DI water. A solution of pyrithione acid (PA) was prepared in a separate flask by mixing 2.61 g 40% sodium pyrithione (NAP) solution obtained as sodium Omadine ("Omadine" is a trademark of Olin Corp, Cheshire, Conn.), with 22.4 g DI water and stirring followed by 25.28 g 1% hydrochloric acid. By this method, 99% of the NaP is acidified. The PA solution was added to the chitosan slurry, the mixture stirred 30 minutes, and the chitosan-pyrithione complex was filtered. This process was repeated four more times to yield five filter cakes of chitosan-pyrithione complex.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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